2-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-3-ONE
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Overview
Description
2-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-3-ONE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Amination: The thiazole derivative is then subjected to amination with 2-fluoroaniline to introduce the 2-fluoro-phenylamino group.
Cyclization: The final step involves cyclization with a benzo[f]chromen-3-one precursor under acidic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-3-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, making it a candidate for studies on antibacterial, antifungal, and anticancer properties.
Medicine: Due to its potential therapeutic effects, it is investigated for drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-3-ONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting antitumor effects .
Comparison with Similar Compounds
Similar compounds to 2-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3H-BENZO[F]CHROMEN-3-ONE include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial properties.
2-Methylthiazole: Used in flavor and fragrance industries.
2-Phenylthiazole: Exhibits antifungal and antibacterial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H13FN2O2S |
---|---|
Molecular Weight |
388.4g/mol |
IUPAC Name |
2-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C22H13FN2O2S/c23-17-7-3-4-8-18(17)24-22-25-19(12-28-22)16-11-15-14-6-2-1-5-13(14)9-10-20(15)27-21(16)26/h1-12H,(H,24,25) |
InChI Key |
SOZJVCRDOYUWCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)NC5=CC=CC=C5F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)NC5=CC=CC=C5F |
Origin of Product |
United States |
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